molecular formula C17H18N2O3 B2762323 N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 861234-78-8

N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2762323
CAS No.: 861234-78-8
M. Wt: 298.342
InChI Key: WSOQKHSSJITSKM-UHFFFAOYSA-N
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Description

N1-(4-Methoxyphenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core substituted with a 4-methoxyphenyl group on the N1 position and a 2-methylbenzyl group on the N2 position. The methoxy group at the para position of the phenyl ring and the methyl substituent on the benzyl group likely influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for biological activity .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-4-6-13(12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOQKHSSJITSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 4-methoxyaniline with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 4-methoxyaniline in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: Stir the reaction mixture at room temperature for 2 hours.

    Step 4: Add 2-methylbenzylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. The methoxy and methylbenzyl groups play a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme catalysis and disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related oxalamides, emphasizing substituent effects, synthesis yields, biological activity, and applications.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Properties/Applications Yield/Data Source
N1-(4-Methoxyphenyl)-N2-(2-methylbenzyl)oxalamide 4-Methoxyphenyl 2-Methylbenzyl Hypothesized moderate lipophilicity; potential enzyme inhibition (inferred) Not reported
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Lower lipophilicity due to phenethyl chain; used in enzyme inhibition studies 35% yield
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Enhanced electronegativity from halogens; CYP4F11 activation 64% yield
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; globally approved for food applications Regulatory approval data
N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide (GMC-5) 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity; cyclic imide enhances rigidity Synthesis reported
N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (13–15) 4-Chlorophenyl Thiazolyl-pyrrolidinyl Antiviral activity (HIV entry inhibition) 36–53% yield

Key Insights from Comparative Analysis:

Substituent Effects on Biological Activity: Halogenated Derivatives (e.g., compound 28 ): Chloro and fluoro substituents enhance electronegativity and enzyme-binding affinity, as seen in CYP4F11 activation. The target compound lacks halogens, suggesting weaker interactions with cytochrome P450 enzymes. Heterocyclic Substituents (e.g., compound 13 ): Thiazole and pyrrolidine groups in antiviral oxalamides enable targeted interactions with viral proteins. The target compound’s benzyl and methoxyphenyl groups may prioritize membrane permeability over specific antiviral activity. Polar Groups (e.g., S336 ): Methoxy and pyridyl groups in flavor compounds enhance solubility and receptor binding.

Synthesis and Yield Trends :

  • Yields for oxalamides vary significantly (35–64%) depending on substituent reactivity and steric effects. For example, compound 28’s 64% yield reflects optimized conditions for halogenated aryl groups, while compound 17’s 35% yield suggests challenges with phenethyl chains. The target compound’s synthesis would likely require tailored conditions to manage the steric bulk of the 2-methylbenzyl group.

Physicochemical Properties :

  • Lipophilicity : The 2-methylbenzyl group in the target compound increases hydrophobicity compared to S336’s pyridylethyl group, which may affect bioavailability .
  • Solubility : Methoxy groups generally improve solubility, but the target’s methylbenzyl substituent could counterbalance this effect, necessitating formulation adjustments for therapeutic use.

Regulatory and Safety Profiles: S336’s regulatory approval as a flavor agent highlights the importance of low toxicity for food applications . The target compound’s safety profile remains speculative but could benefit from the absence of strong electrophilic groups.

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 2-methylbenzylamine in the presence of oxalyl chloride under anhydrous conditions. The general reaction scheme is as follows:

  • Dissolve 4-methoxyaniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise while maintaining a temperature of 0°C.
  • Stir the mixture at room temperature for 2 hours.
  • Introduce 2-methylbenzylamine and stir for an additional 4 hours.
  • Purify the product via recrystallization from ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound's methoxy and methylbenzyl groups enhance its binding affinity, allowing it to inhibit enzyme activity and disrupt protein-protein interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound can form stable complexes with enzymes, inhibiting their catalytic functions.
  • Signal Transduction Modulation: It may alter signaling pathways by interacting with specific receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties: Preliminary studies suggest that the compound can reduce inflammation markers in vitro.
  • Anticancer Activity: In cell line studies, it has shown potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine levels
AnticancerInhibition of cell proliferation
Enzyme InhibitionSpecificity towards certain enzymes

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Anti-inflammatory Study:
    • A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with varying concentrations of the compound.
  • Anticancer Efficacy:
    • Another investigation focused on its effects against human cancer cell lines (e.g., breast cancer MCF-7 cells). The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to standard chemotherapeutics.
  • Enzyme Interaction Studies:
    • Research has shown that this compound effectively inhibits α-amylase, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism.

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